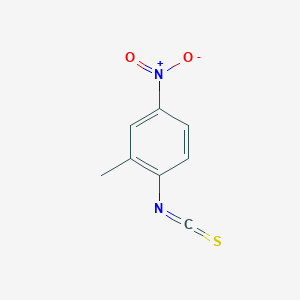

2-Methyl-4-nitrophenyl isothiocyanate

Description

Overview of Isothiocyanate Functionality in Contemporary Organic and Medicinal Chemistry

Isothiocyanates, characterized by the -N=C=S functional group, are a class of compounds with significant utility in both organic synthesis and medicinal chemistry. chemrxiv.org In organic synthesis, the electrophilic carbon atom of the isothiocyanate group readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes them crucial building blocks for the construction of diverse heterocyclic compounds. arkat-usa.org

From a medicinal chemistry perspective, numerous naturally occurring and synthetic isothiocyanates have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemrxiv.org The biological activity of isothiocyanates is often attributed to their ability to react with sulfhydryl groups of proteins, thereby modulating cellular pathways. rsc.org

The Role of Electron-Withdrawing Substituents in Aryl Isothiocyanate Chemistry

The reactivity of the isothiocyanate group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2) present in 2-Methyl-4-nitrophenyl isothiocyanate, play a crucial role in enhancing the electrophilicity of the isothiocyanate carbon atom. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack.

The presence of a strong electron-withdrawing group can facilitate the synthesis of isothiocyanates from their corresponding amines, a reaction that can be challenging for electron-rich systems. chemrxiv.org Furthermore, in reactions such as cycloadditions, the electron-withdrawing nature of the substituent can influence the regioselectivity and stereoselectivity of the process.

Research Trajectories for this compound: A Comprehensive Review

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical properties and the known reactivity of related compounds allow for a projection of its research trajectories. These trajectories primarily revolve around its synthesis and its application as a synthetic intermediate.

Synthesis:

The most common route for the synthesis of aryl isothiocyanates is from the corresponding primary amine. For an electron-deficient amine like 2-methyl-4-nitroaniline, several methods can be employed. A widely used two-step, one-pot procedure involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylating agent to yield the isothiocyanate. organic-chemistry.org A variety of desulfurylating agents have been developed, with reagents like tosyl chloride being effective for this transformation. organic-chemistry.org

Another facile method involves the use of thiophosgene (B130339) or its equivalents, though the high toxicity of these reagents has led to the development of alternative, safer protocols. chemrxiv.org

Physical and Chemical Properties:

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | nih.gov |

| CAS Number | 135805-96-8 | nih.gov |

| Molecular Formula | C8H6N2O2S | nih.gov |

| Molecular Weight | 194.21 g/mol | nih.gov |

Spectroscopic Data:

Spectroscopic techniques are essential for the characterization of this compound.

| Spectroscopic Data | Key Features | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 194 | nih.gov |

| Infrared (IR) Spectroscopy | Characteristic strong, broad absorption band for the isothiocyanate group (-N=C=S) typically in the range of 2000-2200 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro group (-NO2) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. | nih.gov |

Potential Applications in Synthesis:

The enhanced reactivity of the isothiocyanate group in this compound, due to the electron-withdrawing nitro group, makes it a valuable reagent for the synthesis of various heterocyclic compounds. It can readily participate in cycloaddition reactions, for instance, with azides to form tetrazoles or with enamines to yield thiophene (B33073) derivatives. nih.gov The resulting heterocyclic structures are of interest in medicinal chemistry due to their potential biological activities. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWJPETZSUMXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159531 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135805-96-8 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135805968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135805-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 4 Nitrophenyl Isothiocyanate

Foundational Synthetic Routes to Isothiocyanatesnih.govmdpi.com

The most prevalent strategies for synthesizing isothiocyanates rely on the chemical transformation of primary amines. chemrxiv.org These routes are broadly categorized and have been refined over the years to improve yield, safety, and environmental impact.

The most common and versatile pathway to isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.govnih.gov This two-step process begins with the reaction of a primary amine, in this case, 2-methyl-4-nitroaniline, with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. nih.gov This salt, which can be isolated or generated in situ, is then treated with a desulfurization agent to yield the final isothiocyanate product. nih.govnih.gov The choice of the desulfurizing agent is critical and defines the specific synthetic method.

Historically, the reaction of primary amines with thiophosgene (B130339) has been a benchmark for isothiocyanate synthesis. nih.gov However, due to the high toxicity of thiophosgene, its use has diminished in favor of safer alternatives. mdpi.comchemrxiv.org Triphosgene, a solid and therefore safer-to-handle substitute for phosgene, has also been employed as a dehydrosulfurization agent in the conversion of dithiocarbamates to isothiocyanates. nih.govresearchgate.net

Various heavy metal salts are effective reagents for the decomposition of dithiocarbamate salts. researchgate.net Salts such as lead nitrate (B79036), copper(II) sulfate, and cobalt(II) chloride facilitate the desulfurization step, leading to the formation of the isothiocyanate. nih.govnih.govepa.gov Dithiocarbamates are known to be highly versatile ligands that form stable, often insoluble, complexes with transition metals, which drives the reaction. researchgate.netnih.gov For instance, clay-supported copper nitrate, known as Claycop, has been developed as a solid-supported reagent for this transformation. nih.govchemrxiv.org However, the use of heavy metals can present environmental and disposal challenges. researchgate.net

Table 1: Comparison of Metal Salt Reagents for Dithiocarbamate Decomposition

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Lead Nitrate | Aqueous or organic solvent, room temperature | Effective for various substrates | Toxicity of lead waste | nih.govchemrxiv.org |

| Copper(II) Sulfate | Aqueous or biphasic systems | Readily available, effective | Generates copper waste | nih.govrsc.org |

| Cobalt(II) Chloride | Organic solvents | Good yields for specific substrates | Cobalt waste products | nih.gov |

| Claycop (Clay-supported Cu(NO₃)₂) | Heterogeneous, organic solvent | Simplified workup, solid reagent | Requires preparation of the reagent | nih.govchemrxiv.org |

To circumvent the issues associated with heavy metals, oxidative desulfurization methods have gained prominence. These processes utilize oxidizing agents to promote the elimination of sulfur from the dithiocarbamate intermediate.

Hydrogen Peroxide: This reagent is considered an excellent "green" option for the synthesis of non-chiral isothiocyanates, offering an environmentally benign pathway. nih.gov

Sodium Persulfate: Another effective oxidizing agent that provides a greener alternative to traditional methods. nih.govnih.gov

Iodine: Molecular iodine is a widely used reagent for this transformation. The reaction is often conducted in a water/ethyl acetate (B1210297) biphasic solvent system, which allows for an easy workup as impurities remain in the aqueous layer while the product is extracted into the organic layer. tandfonline.com This method is cost-effective and can be completed in a short time. cbijournal.comtandfonline.com

A diverse array of other reagents has been developed to efficiently facilitate the desulfurization of dithiocarbamates.

Ethyl Chloroformate: This reagent reacts with dithiocarbamate salts to induce the formation of isothiocyanates. nih.govcbijournal.com It has been successfully used for the synthesis of fluorophenyl isothiocyanates from the corresponding amines in a one-pot reaction. cbijournal.com

Tosyl Chloride (TsCl): A facile and highly general protocol involves the tosyl chloride-mediated decomposition of dithiocarbamate salts that are generated in situ. organic-chemistry.orgsigmaaldrich.com This method is characterized by mild reaction conditions, typically at room temperature, and high yields (75-97%) are often achieved within 30 minutes for a broad range of alkyl and aryl amines. nih.govorganic-chemistry.org

Claycop: As mentioned previously, clay-supported copper nitrate serves as a solid-phase desulfurization agent. nih.govchemrxiv.org

DMT/NMM/TsO⁻: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate is a modern and highly efficient desulfurating agent. mdpi.comdntb.gov.ua It is utilized in a one-pot, two-step procedure where the dithiocarbamate is formed and then converted to the isothiocyanate, often with microwave assistance, achieving yields from 25-97% for a wide variety of substrates. dntb.gov.uanih.govnih.gov

Table 2: Overview of Other Desulfurization Reagents

| Reagent | Key Features | Typical Yields | Reference |

|---|---|---|---|

| Ethyl Chloroformate | One-pot synthesis from amines | 40-89% | cbijournal.com |

| Tosyl Chloride (TsCl) | In situ generation of dithiocarbamate, mild conditions, rapid | 75-97% | nih.govorganic-chemistry.org |

| DMT/NMM/TsO⁻ | Modern, highly efficient, microwave-assisted option available | 25-97% | dntb.gov.uanih.gov |

| di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Clean workup, volatile by-products | High | cbijournal.comkiku.dk |

An alternative synthetic route that bypasses the use of primary amines as the direct precursor involves hydroximoyl chlorides. This methodology, which starts from aldehydes, is noted for its efficiency in producing both alkyl and aryl isothiocyanates. nih.gov The process can be conducted at room temperature, features a simple workup, and often provides nearly quantitative yields without the need for chromatographic purification, making it an attractive alternative to dithiocarbamate-based methods. nih.gov

Reactions Involving Elemental Sulfur

The use of elemental sulfur in the synthesis of isothiocyanates represents a more sustainable and atom-efficient approach compared to traditional methods that often employ toxic reagents like thiophosgene or carbon disulfide. encyclopedia.pubdigitellinc.comnih.gov One prominent strategy involves the reaction of isonitriles with elemental sulfur. This process can be facilitated thermally, catalytically, or under basic conditions. mdpi.comproquest.com

The reaction mechanism can proceed through different pathways. One involves the nucleophilic attack of an in situ generated carbene functionality on sulfur, which acts as an electrophile. encyclopedia.pubproquest.com Another proposed mechanism, particularly in the presence of nucleophilic additives like amines, involves the activation of sulfur to form reactive polysulfide anions which then react with the isonitrile. mdpi.com For instance, isocyanides can be converted to isothiocyanates using elemental sulfur with catalytic amounts of an amine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method has been optimized for sustainability by using greener solvents and has shown moderate to high yields across a range of isocyanides. rsc.org

Molybdenum-catalyzed sulfur transfer from elemental sulfur to isonitriles offers another mild and efficient route to isothiocyanates. nih.govacs.org This method avoids the need for a base and provides good yields. acs.org The catalytic cycle is proposed to involve a molybdenum oxo disulfur (B1233692) complex as the active sulfur-transferring species. acs.orgacs.org

| Catalyst/Reagent | Substrate | Conditions | Yield | Reference |

| DBU (catalytic) | Isocyanide | Elemental Sulfur, 40°C | 34-95% | rsc.org |

| Molybdenum-oxo complex | Isonitrile | Elemental Sulfur, refluxing acetone | up to 93% | acs.org |

| Selenium (catalytic) | Isocyanide | Elemental Sulfur, Triethylamine (B128534), THF, reflux | ≥62% | nih.gov |

Contemporary and Optimized Synthetic Strategies for Aryl Isothiocyanates

Recent advancements in synthetic methodologies have focused on improving efficiency, safety, and substrate scope for the preparation of aryl isothiocyanates. These methods often offer advantages such as shorter reaction times, milder conditions, and higher yields.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of isothiocyanate synthesis, microwave irradiation has been shown to be extremely fast, often producing the desired products in minutes with fair to high yields. nih.govafricaresearchconnects.com This technique can be applied to both aliphatic and aromatic isothiocyanates. nih.gov

One approach involves the microwave-assisted desulfuration of dithiocarbamates formed in situ from primary amines and carbon disulfide. researchgate.net This method is considered "greener" as it can proceed without an additional desulfurating agent. researchgate.net Another microwave-assisted method utilizes Lawesson's reagent for the thionation of isocyanides, which has been shown to be highly efficient, especially in aqueous media. africaresearchconnects.comresearchgate.nettandfonline.com Comparative studies have demonstrated that microwave-assisted syntheses generally lead to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.nettandfonline.com

| Method | Reagents | Conditions | Key Advantages | Reference |

| In situ dithiocarbamate desulfuration | Primary amine, CS2, Et3N | Microwave irradiation | Fast, no additional desulfurating agent | researchgate.net |

| Thionation of isocyanides | Isocyanide, Lawesson's reagent, triethylamine | Microwave irradiation, water | High yields, short reaction times, green | africaresearchconnects.comresearchgate.nettandfonline.com |

| DMT/NMM/TsO⁻ desulfurization | Primary amine, CS2, base | Microwave irradiation, 90°C | Good to very good yields for aliphatic and aromatic ITCs | nih.govresearchgate.net |

One-Pot, Two-Step Procedures

One-pot, two-step procedures offer significant advantages in terms of operational simplicity and resource efficiency by avoiding the isolation of intermediates. Several such methods have been developed for isothiocyanate synthesis.

A common one-pot strategy involves the in situ generation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition with a desulfurizing agent. nih.govcbijournal.com For instance, cyanuric chloride has been used effectively as a desulfurizing agent in a one-pot process under aqueous conditions to produce a broad range of alkyl and aryl isothiocyanates. nih.gov Another approach employs carbon tetrabromide as a desulfurizing agent in a metal-free, one-pot synthesis from amines. researchgate.net

Furthermore, a two-step, one-pot reaction of primary amines with carbon disulfide, followed by the addition of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) as a desulfurating agent, provides good yields of isothiocyanates. organic-chemistry.org For electron-deficient aryl amines, such as those containing a nitro group, a two-step approach is often more versatile and provides higher yields than a one-pot process. organic-chemistry.orgchemrxiv.org This involves the synthesis and isolation of the intermediate thiocarbamate before its decomposition. organic-chemistry.org

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful and efficient method for the synthesis of isothiocyanates from azides. jst.go.jpnih.govrsc.org This reaction is particularly advantageous for preparing isothiocyanates with electron-withdrawing groups. jst.go.jpnih.gov The process involves the reaction of an azide (B81097) with a phosphine (B1218219) (typically triphenylphosphine) to form an aza-ylide intermediate, which then reacts with carbon disulfide to yield the isothiocyanate. scispace.com

This methodology has been successfully applied to the synthesis of a variety of isothiocyanates, including alkyl, aryl, and even chiral derivatives, without racemization. nih.govscispace.com The tandem approach, where the reagents are added sequentially in one pot, has been shown to be superior in terms of yield for certain substrates compared to a stepwise method involving isolation of the intermediate. jst.go.jpnih.gov This method is considered step-economical as it bypasses the need to start from amines. rsc.orgscispace.com

Oxidation of Related Isonitriles

The oxidation of isonitriles provides a direct route to isocyanates, which are structurally related to isothiocyanates. While the direct conversion to isothiocyanates via oxidation is less common, understanding the oxidation of isonitriles is relevant. A notable method for the oxidation of isonitriles to isocyanates uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). organic-chemistry.org This reaction is rapid, efficient, and proceeds under mild conditions. organic-chemistry.org

The biosynthesis of some isothiocyanates in nature involves the enzymatic oxidation of isonitriles. For example, the enzyme rhodanese has been shown to catalyze the sulfur transfer from a donor to an alkyl isonitrile to form the corresponding isothiocyanate. researchgate.net While not a synthetic laboratory method in the traditional sense, this biological transformation highlights the feasibility of the isonitrile-to-isothiocyanate conversion.

Specific Considerations for the Synthesis of 2-Methyl-4-nitrophenyl Isothiocyanate

The synthesis of this compound is influenced by the electronic properties of the methyl and nitro groups on the aromatic ring. The electron-withdrawing nature of the nitro group can impact the reactivity of the precursor amine or azide.

For methods starting from 2-methyl-4-nitroaniline, the reduced nucleophilicity of the amino group due to the strong electron-withdrawing nitro group must be considered. In one-pot procedures involving the formation of dithiocarbamates, harsher conditions or more reactive desulfurizing agents may be necessary. A two-step process, where the dithiocarbamate or an intermediate thiocarbamate is isolated first, can be advantageous for such electron-deficient substrates, often leading to higher yields. organic-chemistry.orgchemrxiv.org For example, the synthesis of isothiocyanates from electron-deficient anilines, including 4-nitroaniline, has been successfully achieved with high efficiency using a two-step process with phenyl chlorothionoformate. chemrxiv.org Similarly, methods using sodium persulfate as a desulfurizing agent have proven effective for amines with electron-withdrawing groups. rsc.org

When employing the tandem Staudinger/aza-Wittig reaction starting from 2-methyl-4-nitrophenyl azide, the presence of the electron-withdrawing nitro group is actually beneficial, as this method has been shown to give superior yields for isothiocyanates bearing such groups. jst.go.jpnih.gov

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 2 Methyl 4 Nitrophenyl Isothiocyanate

Nucleophilic Addition Pathways of Isothiocyanates

The core reactivity of 2-Methyl-4-nitrophenyl isothiocyanate is characterized by the nucleophilic addition to the electrophilic carbon atom of the isothiocyanate moiety. This reaction is the foundation for its various chemical transformations, particularly with nitrogen and sulfur-based nucleophiles. wikipedia.org The general mechanism involves the attack of a nucleophile on the central carbon, leading to the formation of a tetrahedral intermediate, which then typically undergoes rearrangement to a stable product. rsc.orgrsc.org

The reaction of isothiocyanates with primary or secondary amines, known as aminolysis, yields N,N'-disubstituted thiourea (B124793) derivatives. rsc.orgchemrxiv.org This reaction is a cornerstone of isothiocyanate chemistry. For this compound, the reaction with an amine (R-NH₂) proceeds through the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate's central carbon, ultimately forming a stable thiourea. rsc.orgorganic-chemistry.org

Kinetic studies on the aminolysis of aryl isothiocyanates, such as the closely related p-nitrophenyl isothiocyanate, in non-hydroxylic solvents like diethyl ether and iso-octane, have revealed complex kinetic behavior. rsc.orgrsc.org The reactions often exhibit kinetic terms that are second order with respect to the amine concentration, especially with weakly basic aromatic amines. rsc.org This indicates that the amine plays a dual role in the reaction mechanism. rsc.org The rate of reaction is influenced by the basicity and steric hindrance of the attacking amine. For instance, studies comparing different amines show varied reaction rates, highlighting the sensitivity of the reaction to the nucleophile's structure. rsc.orgrsc.org

| Amine | Type |

|---|---|

| n-Butylamine | Primary Aliphatic |

| Benzylamine | Primary Aliphatic |

| Dibenzylamine | Secondary Aliphatic |

| p-Anisidine | Primary Aromatic |

| m-Toluidine | Primary Aromatic |

| N-Methylaniline | Secondary Aromatic |

| p-Chloroaniline | Primary Aromatic |

The observation of second-order kinetics with respect to the amine concentration strongly supports a two-step mechanism for aminolysis, rather than a simple, single-step addition. rsc.orgrsc.org The currently accepted mechanism proceeds as follows:

Formation of an Intermediate: The first step involves the rapid, reversible nucleophilic attack of one amine molecule on the isothiocyanate carbon, forming a zwitterionic tetrahedral intermediate (a 1:1 adduct). rsc.orgrsc.org

Prototropic Rearrangement: This intermediate is unstable and undergoes a prototropic rearrangement (proton transfer) to form the final, stable thiourea product. Crucially, this rearrangement is catalyzed by a second molecule of the amine, which acts as a base to accept a proton from the nitrogen of the attacking amine and donate a proton to the nitrogen of the isothiocyanate. rsc.orgrsc.org

This mechanism explains why the reaction rate can be dependent on the square of the amine concentration. The second amine molecule facilitates the proton shifts necessary to stabilize the adduct into the thiourea structure. rsc.org

The aminolysis of isothiocyanates is subject to both catalysis and inhibition.

Catalysis: As established, the reaction is autocatalytic, with a second molecule of the reacting amine serving as a catalyst for the prototropic rearrangement of the intermediate. rsc.orgrsc.org Studies have also explored catalysis by other bases, such as triethylamine (B128534), though the reacting amine itself is often the most relevant catalyst present in the system. rsc.org

Inhibition: The addition of carboxylic acids can inhibit the aminolysis reaction, particularly when strong amine bases are used. rsc.orgrsc.org This inhibition occurs because the carboxylic acid reacts with the amine to form an inactive amine-acid complex, thereby reducing the concentration of free amine available to react with the isothiocyanate. rsc.org

Product Effect: The thiourea product itself has been shown to have a negligible catalytic effect on the reaction, especially when an excess of the amine is present. rsc.orgrsc.org

Isothiocyanates readily react with thiol (-SH) groups, which are potent nucleophiles. nih.gov In a biological context, the most significant reactions often involve the thiol side chain of the amino acid cysteine. nih.govrsc.org The reaction of this compound with cysteine involves the nucleophilic attack of the sulfur atom on the isothiocyanate carbon. This forms an unstable S-adduct, a dithiocarbamate (B8719985) derivative. nih.govkiku.dk

The initial formation of the dithiocarbamate adduct between the isothiocyanate and the cysteine thiol is typically a rapid process. nih.gov However, this adduct is often not the final product. The proximity of the amino group in the cysteine backbone allows for a subsequent, irreversible intramolecular cyclization. kiku.dknih.gov This cyclization occurs via the attack of the cysteine's amino group on the same electrophilic carbon of the original isothiocyanate. This process displaces the sulfur atom and results in the formation of a stable, cyclic thiourea derivative, often a thiazolidinone-type structure. wikipedia.org This two-step process—adduct formation followed by intramolecular cyclization—is a characteristic reaction pathway for isothiocyanates with molecules like cysteine that possess a vicinal amino-thiol structure. nih.govchemrxiv.org

Compound Reference Table

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Aryl Isothiocyanate |

| p-Nitrophenyl isothiocyanate | Aryl Isothiocyanate |

| Thiourea | Thioamide |

| Cysteine | Amino Acid (Thiol-containing) |

| n-Butylamine | Primary Amine |

| Benzylamine | Primary Amine |

| Dibenzylamine | Secondary Amine |

| p-Anisidine | Aromatic Amine |

| m-Toluidine | Aromatic Amine |

| N-Methylaniline | Aromatic Amine |

| p-Chloroaniline | Aromatic Amine |

| Triethylamine | Tertiary Amine |

| Dithiocarbamate | Sulfur Compound |

| Glutathione (B108866) | Tripeptide (Thiol-containing) |

Reactions with Thiol-Containing Biomolecules (e.g., Cysteine)

Mechanistic Aspects of Hydrogen Sulfide (B99878) Release

Isothiocyanates, including this compound, are recognized as a class of hydrogen sulfide (H₂S) donors. The release of H₂S from the isothiocyanate moiety is not spontaneous but is typically triggered by the presence of biological thiols, such as L-cysteine. nih.govresearchgate.net The proposed mechanism involves the nucleophilic attack of the thiol group of cysteine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This initial reaction forms a dithiocarbamic acid intermediate. Subsequently, this unstable intermediate undergoes cyclization and decomposition to release H₂S. nih.gov The process is essentially a conversion of the isothiocyanate group into an amino group, with the sulfur atom being released as hydrogen sulfide. While the general mechanism is understood for many natural and synthetic isothiocyanates, the precise kinetics and intermediates can be influenced by the specific substituents on the aromatic ring. nih.govresearchgate.net In the case of this compound, the electron-withdrawing nitro group may influence the electrophilicity of the isothiocyanate carbon, thereby affecting the rate of the initial nucleophilic attack by the thiol.

Cycloaddition and Heterocyclic Formation Reactions

The isothiocyanate functional group is a versatile building block for the synthesis of various sulfur- and nitrogen-containing heterocycles through cycloaddition and related reactions.

Regioselective Synthesis of Imidazolidineiminodithiones with N-Arylcyanothioformamides

A notable reaction involving isothiocyanates is their regioselective synthesis of imidazolidineiminodithiones when reacted with N-arylcyanothioformamides. mdpi.com This reaction proceeds via a [3+2] cycloaddition pathway. Specifically, the reaction between an isothiocyanate, such as this compound, and an N-arylcyanothioformamide occurs in a 1:1 molar ratio, typically catalyzed by a mild base like triethylamine in a polar aprotic solvent such as DMF. mdpi.com

The reaction is highly regioselective, leading exclusively to one isomer. mdpi.com The proposed mechanism, supported by Density Functional Theory (DFT) computations, suggests that the reaction is initiated by the deprotonation of the N-arylcyanothioformamide by the base, creating a reactive anion. This anion then attacks the central carbon of the isothiocyanate group. Subsequent intramolecular cyclization leads to the formation of the five-membered imidazolidineiminodithione ring. The wide substrate scope of this reaction suggests its applicability to this compound for creating functionally diverse heterocyclic compounds. mdpi.com

Table 1: Reaction for the Synthesis of Imidazolidineiminodithiones

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class |

|---|

Formation of Other Sulfur-Containing Heterocycles (e.g., Thiazolidinones)

Isothiocyanates are also key precursors in the synthesis of other important sulfur-containing heterocycles like thiazolidinones. One common pathway involves the reaction of an isothiocyanate with a primary amine to form a substituted thiourea intermediate. nih.gov This thiourea can then undergo cyclocondensation with α-halocarbonyl compounds or α,β-unsaturated esters to yield various substituted thiazolidinones. nih.gov

For instance, the thiourea derived from this compound could react with a compound like ethyl chloroacetate. The reaction would proceed via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization with the elimination of an alcohol molecule to form the thiazolidinone ring. The specific substitution pattern on the final thiazolidinone product can be controlled by the choice of the starting amine and the cyclizing agent. nih.gov

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of the methyl (-CH₃) and nitro (-NO₂) groups. These substituents affect the electron density of the ring and direct the orientation of incoming electrophiles or nucleophiles. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This makes the aromatic ring electron-deficient. Consequently, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution, making it more than 10 million times less reactive than benzene. libretexts.org It acts as a meta-director for incoming electrophiles. Conversely, this strong deactivation makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. nih.gov

Methyl Group (-CH₃): The methyl group is an electron-donating group primarily through an inductive effect (+I) and hyperconjugation. It activates the aromatic ring, making it more susceptible to electrophilic attack than benzene. The methyl group is an ortho, para-director. libretexts.org

In this compound, these effects are combined. The powerful deactivating and meta-directing effect of the nitro group at position 4 and the activating, ortho, para-directing effect of the methyl group at position 2 create a complex reactivity pattern. For electrophilic substitution, the directing effects are conflicting. However, the strong deactivating nature of the nitro group generally dominates, making such reactions difficult. For nucleophilic aromatic substitution, the nitro group strongly activates the positions ortho and para to it (positions 3 and 5, and the carbon bearing the isothiocyanate group, respectively).

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Reactivity toward Electrophilic Substitution | Directing Effect | Reactivity toward Nucleophilic Substitution |

|---|---|---|---|---|---|

| Nitro (-NO₂) | 4 | Electron-withdrawing (-I, -M) | Strong Deactivator | meta (to positions 2, 6) | Strong Activator (at positions 1, 3, 5) |

Investigations into Solid-State Reactivity

While most reactions are studied in solution, the solid-state reactivity of isothiocyanates has also been investigated. Research on 4-nitrophenyl isothiocyanate, a close structural analog of this compound, has shown that it can undergo reactions in the solid state. For example, its solid-state reaction with hydrazine (B178648) hydrochloride has been studied. sigmaaldrich.com Such reactions are often initiated by grinding or heating the solid reactants together and can lead to different products or selectivities compared to solution-phase reactions due to the constraints of the crystal lattice. The study of solid-state reactions is relevant for solvent-free synthesis and for understanding the stability and compatibility of the compound in solid formulations. The presence of the methyl group in this compound could influence the crystal packing and, consequently, its solid-state reactivity compared to its non-methylated counterpart.

Derivatization Strategies Employing 2 Methyl 4 Nitrophenyl Isothiocyanate in Advanced Analytical Chemistry

Application as a Derivatization Reagent for Primary Amines

2-Methyl-4-nitrophenyl isothiocyanate is a reactive compound featuring an isothiocyanate group (-N=C=S) that readily undergoes a nucleophilic addition reaction with the primary amino group of analytes. This reaction results in the formation of a stable N,N'-disubstituted thiourea (B124793) derivative. The presence of a methyl group and a nitro group on the phenyl ring is anticipated to modulate the reactivity of the isothiocyanate and the properties of the resulting derivative.

The reaction between this compound and a primary amine yields a thiourea adduct. Research on various isothiocyanates has demonstrated that these thiourea derivatives are generally stable, a crucial prerequisite for reliable chromatographic analysis. nih.gov The stability of these adducts allows for pre-column derivatization, where the reaction is completed before the sample is introduced into the chromatographic system.

The resulting thiourea derivative possesses a significantly different polarity compared to the original amine, which can be advantageous for chromatographic separation, particularly in reversed-phase high-performance liquid chromatography (HPLC). The introduction of the 2-methyl-4-nitrophenyl group increases the hydrophobicity of the analyte, leading to stronger retention on nonpolar stationary phases and potentially better separation from interfering matrix components. While specific stability data for 2-methyl-4-nitrophenylthiourea adducts is not extensively available in peer-reviewed literature, the general stability of thiourea derivatives in analytical workflows is a well-established principle. researchgate.net

Derivatization with this compound is expected to significantly enhance the performance of primary amine analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS). The nitrophenyl group is a strong chromophore, which is beneficial for UV detection, and it also plays a crucial role in mass spectrometric detection.

The presence of the nitro group, an electron-withdrawing moiety, can improve the ionization efficiency of the derivatized amine in electrospray ionization (ESI) mass spectrometry, especially in the negative ion mode. Furthermore, studies on similar nitrophenyl-containing derivatization reagents have shown that they can direct the fragmentation of the molecule in a predictable manner during tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net This controlled fragmentation is highly valuable for the selective and sensitive quantification of the analyte using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The fragmentation of the thiourea linkage itself can also provide characteristic product ions for selective detection. researchgate.net

Predicted Mass Spectrometric Behavior of a 2-Methyl-4-nitrophenylthiourea Adduct:

| Feature | Predicted Characteristic |

|---|---|

| Parent Ion [M-H] | Expected to be prominent in negative ion mode ESI due to the acidic nature of the thiourea proton and the electron-withdrawing nitro group. |

| Characteristic Fragment Ions | Fragmentation of the thiourea bond is likely, yielding ions corresponding to the protonated amine and the this compound fragment. The nitro group may also undergo characteristic losses. |

| Ionization Enhancement | The nitroaromatic moiety is known to enhance ionization efficiency, leading to lower limits of detection. |

The introduction of the bulky and hydrophobic 2-methyl-4-nitrophenyl group can significantly alter the chromatographic behavior of primary amines. This modification generally leads to increased retention times in reversed-phase chromatography, which can be beneficial for separating small, polar amines from the solvent front and other early-eluting interferences.

Comparative Analysis with Analogous Isothiocyanate Derivatization Agents

While a direct comparative study featuring this compound is not found in the surveyed literature, an analysis of its structural features allows for a theoretical comparison with other common isothiocyanate reagents.

| Derivatization Reagent | Key Features | Anticipated Advantages of this compound | Anticipated Disadvantages of this compound |

| Phenyl isothiocyanate (PITC) | The most basic aromatic isothiocyanate; widely used in protein sequencing. | The nitro group is expected to provide a stronger chromophore for UV detection and enhance negative ion mode MS sensitivity. | Potentially more complex synthesis and higher cost. |

| 4-Nitrophenyl isothiocyanate | Contains a nitro group for enhanced detection. sigmaaldrich.comsigmaaldrich.com | The additional methyl group may offer different selectivity in chromatographic separations due to steric effects and altered polarity. | The structural similarity might lead to only marginal differences in some applications. |

| 3-Pyridyl isothiocyanate | Contains a basic pyridine (B92270) ring, which promotes high ionization efficiency in positive ion mode ESI-MS. researchgate.net | Better performance in negative ion mode MS due to the nitro group. | Likely lower sensitivity in positive ion mode MS. |

| 4-Sulfophenyl isothiocyanate (SPITC) | Introduces a sulfonic acid group, providing a permanent negative charge for enhanced MS detection. nih.gov | A less polar derivative, which might be more suitable for certain extraction and chromatographic methods. | Does not introduce a permanent charge, which might result in lower MS sensitivity in some cases compared to SPITC. |

Isotope-Labeling and Chiral Derivatization Methodologies

The structure of this compound lends itself to both isotope-labeling and chiral derivatization strategies, although specific applications are not yet widely reported.

For quantitative analysis by mass spectrometry, stable isotope-labeled versions of this compound could be synthesized. For instance, incorporating isotopes such as ¹³C or ¹⁵N into the phenyl ring or the isothiocyanate group would create a heavy version of the reagent. nih.gov By derivatizing a sample with the natural abundance ("light") reagent and spiking it with a known amount of an internal standard derivatized with the "heavy" reagent, precise and accurate quantification can be achieved, as the heavy and light derivatives will co-elute and experience similar ionization effects.

In the realm of chiral analysis, a chiral auxiliary could be introduced to this compound, or it could be used to derivatize chiral primary amines. The resulting diastereomeric thiourea derivatives could then be separated on a standard achiral chromatographic column. The bulky nitrophenyl group may provide the necessary steric hindrance and differing interaction energies with the stationary phase to allow for the resolution of the diastereomers. While numerous chiral isothiocyanate derivatizing agents exist, the specific use of this compound for this purpose requires further investigation. nih.gov

Spectroscopic and Computational Characterization of 2 Methyl 4 Nitrophenyl Isothiocyanate and Its Derivatives

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for determining the structure of novel compounds. The following sections detail the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS), in the characterization of 2-Methyl-4-nitrophenyl isothiocyanate and its analogs.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The vapor phase IR spectrum of this compound is available and shows characteristic absorption bands. nih.gov While a detailed, peak-by-peak analysis is not publicly available for this specific isomer, the expected vibrational modes can be inferred from the known spectra of related compounds like 2-chloro-4-nitrophenyl isothiocyanate. nih.gov

Key expected vibrational frequencies for this compound include:

Isothiocyanate (-N=C=S) Asymmetric Stretch: A strong and characteristic broad band is expected in the region of 2000-2200 cm⁻¹. This is a defining feature of the isothiocyanate functional group.

Nitro (-NO₂) Asymmetric and Symmetric Stretches: Strong absorption bands are anticipated around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). These are characteristic of the nitro group.

Aromatic C-H Stretches: These typically appear above 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

Methyl (CH₃) Stretches and Bends: Asymmetric and symmetric stretching vibrations are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, with bending vibrations appearing around 1450 cm⁻¹ and 1375 cm⁻¹.

C-N and C-S Stretches: These vibrations are expected at lower wavenumbers, typically in the fingerprint region.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000-2200 (strong, broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1520-1560 (strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1340-1380 (strong) |

| Aromatic C-H | Stretch | > 3000 (variable) |

| Aromatic C=C | Stretch | 1400-1600 (variable) |

| Methyl (-CH₃) | Asymmetric/Symmetric Stretch | 2870-2960 (medium) |

| Methyl (-CH₃) | Bending | 1375-1450 (medium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment and Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the aromatic ring are expected to be in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and isothiocyanate groups. The methyl protons would appear as a singlet in the upfield region, likely around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The isothiocyanate carbon (-N=C=S) is expected to have a chemical shift in the range of δ 130-140 ppm. The aromatic carbons will show a range of chemical shifts depending on their position relative to the substituents. The carbon bearing the nitro group and the carbon bearing the isothiocyanate group are expected to be significantly downfield. The methyl carbon would appear at a much higher field, typically around δ 20 ppm.

A table of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 150 |

| Methyl (-CH₃) | ~2.5 | ~20 |

| Isothiocyanate (-NCS) | - | 130 - 140 |

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR could provide specific information about the two nitrogen environments in the molecule (nitro and isothiocyanate). The chemical shift of the isothiocyanate nitrogen would be distinct from that of the nitro group nitrogen. This technique would be particularly useful for confirming the presence and electronic environment of these two functional groups.

Mass Spectrometry Techniques (GC-MS, LC-MS, ESI-MS/MS, MALDI-MS/MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center. nih.gov The molecular ion peak ([M]⁺) would be observed at m/z 194, corresponding to the molecular weight of the compound (C₈H₆N₂O₂S). nih.gov

The fragmentation pattern can provide valuable structural information. Key expected fragmentation pathways would involve:

Loss of the isothiocyanate group (-NCS): This would result in a fragment ion at m/z 136.

Loss of the nitro group (-NO₂): This would lead to a fragment at m/z 148.

Loss of a methyl radical (-CH₃): This would produce a fragment at m/z 179.

Further fragmentation of these primary ions would also be observed.

A summary of the expected major fragments in the mass spectrum is provided in the table below.

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 148 | [M - NO₂]⁺ |

| 136 | [M - NCS]⁺ |

Advanced Computational Chemistry Investigations

Computational chemistry provides theoretical insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not prominent in the literature, calculations on similar isothiocyanate derivatives have been performed. nih.gov

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate electronic properties: This includes the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify nucleophilic and electrophilic sites, which is crucial for understanding reactivity.

Determine orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the electron-withdrawing nitro and isothiocyanate groups are expected to significantly influence the electronic structure, leading to a relatively large HOMO-LUMO gap, suggesting high stability.

Modeling of Reaction Pathways, Transition States, and Activation Barriers

Computational modeling can be employed to study the mechanisms of reactions involving this compound. This involves mapping the potential energy surface for a given reaction, locating transition states, and calculating the activation energies. researchgate.net

For isothiocyanates, a common reaction is their nucleophilic addition with amines to form thioureas. Computational studies can model this reaction by:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials (this compound and an amine) and the final product (the corresponding thiourea).

Transition State Search: Identifying the geometry of the transition state for the reaction.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which represents the activation barrier for the reaction.

These calculations can provide a detailed understanding of the reaction mechanism at a molecular level and can be used to predict reaction rates and the feasibility of different reaction pathways.

Conformational Analysis and Tautomeric Stability Studies

Conformational analysis of aromatic isothiocyanates involves determining the orientation of the isothiocyanate (-N=C=S) group relative to the phenyl ring. While the linear isothiocyanate group itself does not have multiple conformations, its rotation with respect to the benzene ring can lead to different conformers. However, for a molecule like this compound, the rotational barrier around the C-N bond is expected to be relatively low. The planarity of the molecule is largely favored to maximize electronic conjugation between the phenyl ring and the substituents.

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a possibility for isothiocyanates, although the isothiocyanate form is generally the most stable. Theoretical studies on related heterocyclic systems, such as nitropurines, have shown that the position of substituents and the surrounding solvent can influence the stability of different tautomeric forms. mdpi.com For this compound, potential, though likely unstable, tautomers could arise from proton migration. However, computational studies on similar isothiocyanate-containing compounds indicate that the isothiocyanate tautomer is overwhelmingly dominant. researchgate.net

The relative stability of different conformers and tautomers can be computationally assessed by calculating their ground-state energies using methods like Density Functional Theory (DFT). The conformer or tautomer with the lowest calculated energy is considered the most stable.

Table 1: Hypothetical Relative Energies of this compound Conformers and Tautomers

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |

| Planar Isothiocyanate | DFT/B3LYP/6-31G | 0.00 | >99.9 |

| Perpendicular Isothiocyanate | DFT/B3LYP/6-31G | 5.8 | <0.1 |

| Thione Tautomer | DFT/B3LYP/6-31G* | 25.2 | <0.1 |

Quantum Computational Approaches for Optical Properties and Excited States (e.g., TD-DFT, EDDM)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum computational method used to predict the electronic absorption spectra and other optical properties of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum of a compound. This is particularly useful for understanding how the molecular structure and substituents influence its color and photochemical behavior.

For this compound, the presence of the nitro group, a strong electron-withdrawing group, and the isothiocyanate group, which can also participate in conjugation, is expected to give rise to absorption bands in the UV region. The methyl group, being an electron-donating group, will also subtly influence the electronic transitions.

The Electron Density Difference Map (EDDM) is another valuable tool that provides a visual representation of how the electron density changes when a molecule is excited from its ground state to an excited state. This helps in characterizing the nature of the electronic transitions, such as n → π* or π → π* transitions.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 285 | 0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 250 | 0.05 | n → π* |

Note: This table presents hypothetical data based on typical TD-DFT results for similar aromatic nitro compounds. The actual absorption maxima and oscillator strengths would require specific calculations for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

For a molecule like this compound, several types of intermolecular interactions are expected to play a role in its crystal packing. These include:

O···H contacts: Hydrogen bonds or weaker contacts between the oxygen atoms of the nitro group and hydrogen atoms of neighboring molecules. These are often significant in nitro-aromatic compounds. iucr.orgiucr.org

H···H contacts: Generally, these are the most abundant contacts on the Hirshfeld surface. iucr.org

C···H contacts: These can represent C-H···π interactions, where a C-H bond points towards the electron-rich π-system of a neighboring phenyl ring.

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H | 28.5 |

| C···H | 10.3 |

| C···C (π···π) | 5.8 |

| N···H | 4.1 |

| S···H | 3.5 |

| Others | 2.6 |

Note: This data is representative of what would be expected for a substituted nitro-aromatic compound based on published studies of similar molecules. iucr.orgiucr.org Specific values would depend on the actual crystal structure of this compound.

Applications of 2 Methyl 4 Nitrophenyl Isothiocyanate in Advanced Organic Synthesis

Versatility as a Fundamental Building Block for Complex Molecular Architectures

2-Methyl-4-nitrophenyl isothiocyanate serves as a crucial starting material for the synthesis of complex molecular architectures due to the high reactivity of its isothiocyanate functional group (-N=C=S). This group readily undergoes addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These products can then be further elaborated into more complex structures.

The presence of the nitro group on the phenyl ring significantly influences the reactivity of the isothiocyanate moiety. As a strong electron-withdrawing group, the nitro group enhances the electrophilic character of the central carbon atom of the isothiocyanate, making it more susceptible to nucleophilic attack. This heightened reactivity allows for reactions to proceed under mild conditions and often with high yields. chemrxiv.org

Furthermore, the nitro group itself can be chemically transformed, for instance, through reduction to an amino group. This transformation opens up additional avenues for synthetic diversification, allowing for the introduction of new functionalities and the construction of different types of complex molecules. The strategic placement of the methyl group can also influence the regioselectivity of certain reactions and modify the physical and biological properties of the resulting compounds. The combination of these functional groups makes this compound a highly adaptable and valuable tool for synthetic chemists. mdpi.com

Construction of Bioactive Heterocyclic Scaffolds

The reactivity of this compound makes it an excellent precursor for the synthesis of a variety of bioactive heterocyclic scaffolds. These ring systems are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.

The reaction of this compound with primary or secondary amines provides a straightforward and efficient method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted thioureas. nih.gov This reaction is typically carried out by stirring the isothiocyanate with the appropriate amine in a suitable solvent at room temperature or with gentle heating.

These thiourea (B124793) derivatives are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other heterocyclic systems. The general reaction is as follows:

R-NH₂ + S=C=N-Ar → R-NH-C(=S)-NH-Ar where Ar = 2-Methyl-4-nitrophenyl

The resulting thioureas, incorporating the 2-methyl-4-nitrophenyl moiety, have been investigated for their potential biological activities. For instance, various para-substituted phenyl isothiocyanates have been used to synthesize thioureas with demonstrated biological relevance. nih.govresearchgate.net

Table 1: Synthesis of Substituted Thioureas from Isothiocyanates

| Isothiocyanate Reactant | Amine Reactant | Resulting Thiourea Structure | Reference |

| 4-Chlorophenyl isothiocyanate | mono-thiourea | Non-symmetrical thiourea | nih.gov |

| 4-Nitrophenyl isothiocyanate | mono-thiourea | Non-symmetrical thiourea | nih.gov |

| Phenyl isothiocyanate | Girard's reagent T | N-{[(phenylamino)thioxomethyl]hydrazino carbonyl methyl}trimethyl ammonium (B1175870) chloride | organic-chemistry.org |

While direct synthesis of imidazolidineiminodithiones from this compound is not extensively documented, the general reactivity of isothiocyanates suggests a plausible pathway. The synthesis of related imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones has been achieved through the reaction of phenyl isothiocyanate with amino acids. mdpi.comnih.gov This methodology can, in principle, be adapted for this compound.

A general approach involves the reaction of an α-amino acid with the isothiocyanate to form a thiourea derivative, which can then undergo cyclization to form the heterocyclic ring. The reaction with a dithiocarbamate (B8719985) derived from an amino acid could potentially lead to the formation of an imidazolidineiminodithione scaffold. These types of heterocyclic compounds are of interest due to their potential as inhibitors of bacterial virulence factors. nih.gov

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings, such as thiazoles and pyrazoles, which are prominent in many biologically active molecules. nih.govajchem-a.com

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. organic-chemistry.orgnih.govrsc.org This reaction involves the condensation of an α-haloketone with a thioamide. While this compound is not a thioamide itself, it can be readily converted to a thiourea by reaction with ammonia (B1221849) or a primary amine. This resulting thiourea can then react with an α-haloketone to yield a 2-aminothiazole (B372263) derivative.

For example, the reaction of a thiourea derived from this compound with chloroacetone (B47974) would be expected to produce a 2-(2-methyl-4-nitrophenyl)amino-4-methylthiazole. The synthesis of 2-Methyl-4-(2-nitrophenyl)thiazole, a closely related compound, is achieved through the reaction of α-bromo-2-nitroacetophenone with thioacetamide, highlighting the utility of the Hantzsch synthesis for this class of compounds. nih.gov

Pyrazole (B372694) Synthesis: Pyrazole derivatives can also be synthesized using isothiocyanates as starting materials. One common method involves the reaction of a thiosemicarbazide, which can be prepared from an isothiocyanate and hydrazine (B178648), with a 1,3-dicarbonyl compound. nih.gov

Alternatively, pyrazole derivatives can be formed through the reaction of compounds containing an active methylene (B1212753) group with isothiocyanates, followed by cyclization. For instance, the reaction of a pyrazole with phenyl isothiocyanate can lead to the formation of pyrazole derivatives. mdpi.com This suggests that this compound could be employed in similar reaction schemes to generate novel pyrazole structures. Herbicidal activity has been noted for some pyrazole derivatives containing a phenylpyridine moiety. nih.gov

Table 2: Examples of Heterocyclic Synthesis from Isothiocyanates

| Isothiocyanate Derivative | Reactant(s) | Resulting Heterocycle | Synthetic Method | Reference |

| Phenyl isothiocyanate | α-amino acid | Imidazolidine-2,4-dione | Strecker synthesis followed by cyclization | mdpi.comnih.gov |

| Thiourea (from isothiocyanate) | α-haloketone | 2-Aminothiazole | Hantzsch thiazole synthesis | organic-chemistry.orgnih.gov |

| Thiosemicarbazide (from isothiocyanate) | 1,3-dicarbonyl compound | Pyrazole | Cyclocondensation | nih.gov |

Design and Synthesis of Precursors for Medicinal Chemistry Applications

The structural features of this compound make it an attractive starting point for the design and synthesis of precursors for medicinal chemistry. The nitroaromatic core is a common motif in many biologically active compounds, and the isothiocyanate group provides a handle for introducing a wide range of functionalities.

The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities. The resulting amino-phenylisothiocyanate can be used in various coupling reactions to build more complex molecules. For example, the analogous compound 4-(4-nitrophenyl)thiomorpholine (B1608610) is used as a precursor for 4-thiomorpholinoaniline, a valuable building block in the synthesis of drugs for various therapeutic areas. vulcanchem.com

A Russian patent describes a method for producing 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine, which is noted for its potential as an antimicrobial agent. google.com This highlights the utility of the 4-nitrophenyl moiety, and by extension the 2-methyl-4-nitrophenyl group, in the development of new therapeutic agents. Isothiocyanate derivatives of natural and unnatural amino acids have also been synthesized and evaluated for their antibacterial activity. nih.gov

Coordination Chemistry: Role as a Ligand in Metal Complexes

The isothiocyanate group (-N=C=S) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. wikipedia.org This property makes this compound and related compounds interesting ligands in coordination chemistry. The coordination mode is influenced by factors such as the nature of the metal ion (hard or soft), the steric and electronic properties of the other ligands in the complex, and the solvent.

Generally, isothiocyanate ligands bind to hard metal ions (e.g., Cr³⁺, Fe³⁺) through the nitrogen atom (iso-form), while they coordinate to soft metal ions (e.g., Pd²⁺, Pt²⁺) through the sulfur atom (thio-form). Intermediate metal ions can exhibit linkage isomerism, where both coordination modes are possible.

While specific studies on the coordination chemistry of this compound are not abundant in the readily available literature, research on phenyl isothiocyanate and other substituted aryl isothiocyanates provides insight into its potential behavior. For example, metal complexes of ligands derived from the condensation of phenyl isothiocyanate with other organic molecules have been synthesized and characterized. organic-chemistry.orgnih.gov These studies demonstrate the ability of the isothiocyanate-derived moiety to form stable complexes with various transition metals. The electronic properties of the 2-methyl-4-nitrophenyl group, particularly the electron-withdrawing nitro group, would be expected to influence the electron density on the donor atoms and thus the stability and properties of the resulting metal complexes. researchgate.net

Mechanistic Investigations of Biological Activity Associated with Isothiocyanates Excluding Clinical Data

Molecular Mechanisms Underlying Antimicrobial Effects

The antimicrobial properties of isothiocyanates (ITCs) are well-documented, and their mechanisms of action are multifaceted, involving the disruption of essential cellular processes in pathogenic microorganisms. researchgate.netnih.gov

Hypothesized Enzyme Inhibition and Protein Modulation

Isothiocyanates are known to be potent inhibitors of various enzymes, a key mechanism contributing to their antimicrobial effects. nih.gov The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic groups present in amino acid residues of proteins, such as the thiol groups of cysteine. This covalent modification can lead to the inactivation of essential enzymes, thereby disrupting critical metabolic pathways. nih.gov

For instance, studies on other isothiocyanates have shown inhibition of enzymes like thioredoxin reductase, which is crucial for maintaining the redox balance within the cell. nih.gov Inhibition of this enzyme can lead to an accumulation of reactive oxygen species and subsequent cellular damage. Similarly, enzymes involved in energy metabolism, such as acetate (B1210297) kinase, have also been identified as potential targets. nih.gov The antimicrobial action of ITCs likely involves a multi-targeted approach, affecting several metabolic pathways and cellular structures simultaneously. nih.gov

Role in Inducing Oxidative Stress at the Cellular Level

The induction of oxidative stress is another significant mechanism by which isothiocyanates exert their antimicrobial effects. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.com

Isothiocyanates can contribute to the generation of ROS, such as superoxide (B77818) anions and hydrogen peroxide, within microbial cells. mdpi.com This accumulation of ROS can lead to widespread damage to cellular components, including lipids, proteins, and DNA, ultimately causing cell death. mdpi.com The host immune response itself often utilizes oxidative burst to combat pathogens, and compounds that enhance this oxidative stress can be effective antimicrobials. researchgate.net Some studies suggest that the antimicrobial efficacy of certain compounds is directly linked to their ability to generate ROS. nih.gov

Mechanistic Pathways of Antiproliferative Action (e.g., Apoptosis Induction in Cell Lines)

Beyond their antimicrobial effects, isothiocyanates have been investigated for their potential to inhibit the growth of cancer cells. The primary mechanism underlying this antiproliferative activity is the induction of apoptosis, or programmed cell death, in cancer cell lines. nih.govmdpi.com

The induction of apoptosis by isothiocyanates is a complex process involving multiple signaling pathways. dovepress.com One of the key events is the generation of ROS, which can trigger apoptotic cascades. nih.gov In cancer cells, which often have a higher basal level of ROS compared to normal cells, a further increase in oxidative stress can push them over the edge into apoptosis. nih.gov

Studies on various cancer cell lines have shown that isothiocyanates can modulate the expression of key proteins involved in apoptosis. mdpi.com For example, they can lead to an increase in the activity of pro-apoptotic proteins like caspases (e.g., caspase-3) and a decrease in the levels of anti-apoptotic proteins such as Bcl-2. mdpi.com The activation of caspase-3 is a critical step in the execution phase of apoptosis. mdpi.com Furthermore, isothiocyanates can influence cell cycle regulation, often causing cell cycle arrest at specific checkpoints, which can also contribute to their antiproliferative effects. nih.gov

Molecular Basis of Hydrogen Sulfide (B99878) (H₂S) Donor Properties

Hydrogen sulfide (H₂S) is now recognized as an important endogenous gasotransmitter with various physiological roles. nih.gov Isothiocyanates have emerged as a class of compounds capable of donating H₂S, and this property is believed to contribute to some of their biological effects. nih.gov

Interaction with Biological Thiols and Cysteine Conjugates

The release of H₂S from isothiocyanates is mediated by their interaction with biological thiols, most notably L-cysteine. nih.gov The reaction involves the nucleophilic attack of the thiol group of L-cysteine on the electrophilic carbon of the isothiocyanate moiety. This interaction leads to the formation of a dithiocarbamate (B8719985) intermediate, which then decomposes to release H₂S. cohlife.org The presence of cellular thiols is therefore a prerequisite for the H₂S-donating activity of isothiocyanates. mdpi.com

Structure-Activity Relationships Governing H₂S Release

The efficiency of H₂S release from isothiocyanates is influenced by their chemical structure. nih.gov Structure-activity relationship studies have been conducted on libraries of isothiocyanates to understand the factors that govern their H₂S-releasing capacity. nih.govresearchgate.net

These studies have revealed that both electronic and steric factors play a crucial role. nih.govresearchgate.net For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of phenyl isothiocyanates can modulate the electrophilicity of the isothiocyanate carbon and thus affect the rate of reaction with thiols. researchgate.net The position of substituents on the aromatic ring (ortho, meta, or para) also influences the H₂S-releasing ability. researchgate.net A detailed understanding of these structure-activity relationships is essential for the design of novel isothiocyanate-based H₂S donors with optimized properties for potential therapeutic applications. nih.gov

General Principles of Isothiocyanate-Mediated Cellular and Biochemical Modulation

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds recognized for their significant biological activities. The defining feature of these molecules is the highly electrophilic isothiocyanate group (-N=C=S), which is central to their mechanism of action. mdpi.comnih.gov This functional group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and the abundant intracellular antioxidant, glutathione (B108866) (GSH). nih.govnih.gov This reactivity underpins the diverse and interconnected signaling pathways that ITCs modulate within a cell.

A primary mechanism of ITC action is the induction of phase II detoxification and antioxidant enzymes. scielo.org.coresearchgate.net This is largely mediated through the Keap1-Nrf2 pathway, a critical cellular defense system against oxidative and electrophilic stress. mdpi.comdongguk.edu Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept inactive in the cytoplasm through its binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govnih.gov ITCs, as electrophiles, can directly modify reactive cysteine sensors on Keap1. nih.gov This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.govnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and others. mdpi.comnih.gov This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. scielo.org.co

In addition to the Keap1-Nrf2 system, ITCs exert significant influence over inflammatory pathways, most notably by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.comyoutube.com Its activation is often triggered by stimuli like tumor necrosis factor-alpha (TNFα). youtube.comyoutube.com ITCs have been shown to suppress the activation of NF-κB, thereby downregulating the inflammatory response. nih.govnih.gov This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which is necessary for the release and nuclear translocation of NF-κB. youtube.com

ITCs also modulate cellular processes through epigenetic mechanisms. nih.govnih.gov A notable target is the family of histone deacetylase (HDAC) enzymes. nih.govnih.gov HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. youtube.comyoutube.com Certain ITCs can act as HDAC inhibitors, leading to hyperacetylation of histones. nih.govnih.gov This "loosening" of the chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, which can lead to cell cycle arrest and apoptosis. nih.govnih.gov

Furthermore, ITCs can directly induce apoptosis (programmed cell death) in abnormal cells. scielo.org.conih.gov This is achieved through multiple avenues, such as the generation of ROS, which can cause cellular damage, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. scielo.org.co By causing the release of cytochrome c from the mitochondria, ITCs can trigger the activation of caspases, the key executioner proteins of the apoptotic cascade. scielo.org.coresearchgate.net

The biological effects of ITCs are also linked to their ability to inhibit cytochrome P450 (CYP) enzymes. scielo.org.conih.gov These phase I enzymes are involved in the metabolic activation of many pro-carcinogens. researchgate.net By inhibiting CYP activity, ITCs can prevent the conversion of these substances into their more potent, DNA-damaging forms.

Strategies for Mechanistic Enhancement via Molecular Modifications